molecular formula C8H6BrCl3 B12077674 1-Bromo-4-(2,2,2-trichloroethyl)benzene CAS No. 65739-05-1

1-Bromo-4-(2,2,2-trichloroethyl)benzene

Cat. No.: B12077674
CAS No.: 65739-05-1
M. Wt: 288.4 g/mol
InChI Key: RBUTZHYQBDMJSX-UHFFFAOYSA-N
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Description

Contextualization within Organohalogen Compounds Research

Organohalogen compounds, characterized by the presence of at least one carbon-halogen bond, are a cornerstone of modern chemical research. These compounds are not only synthesized in the laboratory but are also found in nature, with thousands of naturally occurring organohalogens identified to date. Their significance spans a multitude of scientific disciplines, from medicinal chemistry and materials science to environmental science.

Research into organohalogen compounds is driven by their unique chemical properties imparted by the halogen substituents. The presence of halogens can influence a molecule's reactivity, lipophilicity, and metabolic stability, making them valuable tools in the design of new pharmaceuticals and agrochemicals. For instance, the introduction of halogen atoms can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.

Significance of Brominated and Trichloromethyl-Substituted Benzene (B151609) Derivatives

The combination of a bromine atom and a trichloromethyl-substituted ethyl group on a benzene ring, as seen in 1-Bromo-4-(2,2,2-trichloroethyl)benzene, represents a confluence of two important classes of halogenated compounds.

Brominated aromatic compounds are widely utilized in organic synthesis as versatile intermediates. The carbon-bromine bond is relatively reactive and can participate in a variety of coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex molecular architectures. Furthermore, brominated compounds have found applications as flame retardants and have been investigated for their potential pharmacological activities.

Trichloromethyl-substituted benzene derivatives , on the other hand, are a class of compounds that includes the well-known insecticide DDT (dichlorodiphenyltrichloroethane). The trichloromethyl group (-CCl3) is a bulky and highly chlorinated moiety that can confer potent biological activity. The study of DDT and its analogues has been crucial in understanding the mechanisms of action of insecticides, as well as their environmental persistence and metabolic fate. The presence of the 2,2,2-trichloroethyl group in the target molecule is structurally related to the insecticidal pharmacophore of DDT. The synthesis of DDT analogues often involves the condensation of chloral (B1216628) (trichloroacetaldehyde) with substituted benzenes in the presence of an acidic catalyst. quora.comyoutube.com This suggests a probable synthetic route for this compound, likely involving the reaction of bromobenzene (B47551) with chloral.

A known reaction of compounds containing the 1,1,1-trichloroethane (B11378) moiety is dehydrochlorination, as seen in the conversion of DDT to DDE (dichlorodiphenyldichloroethylene). inchem.orgwikipedia.org This reaction is often catalyzed by bases or can occur under certain environmental conditions.

Structural Elucidation and Naming Convention of this compound

The systematic naming of this compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name provides a precise description of the molecule's structure.

Benzene : This is the parent or base name, indicating a six-carbon aromatic ring.

1-Bromo- : This prefix indicates the presence of a bromine atom attached to the first carbon of the benzene ring.

4-(2,2,2-trichloroethyl)- : This indicates a substituent group at the fourth position of the benzene ring. The substituent is an ethyl group (-CH2CH3) that is itself substituted with three chlorine atoms on the second carbon of the ethyl chain.

para- : The "1,4-" substitution pattern on the benzene ring is also commonly referred to as a para substitution pattern. nih.gov

Therefore, an alternative name for this compound could be p-Bromo-(2,2,2-trichloroethyl)benzene. The numbering of the substituents on the benzene ring is done to give the lowest possible numbers to the substituents, and they are listed alphabetically.

Below is a table summarizing the key structural features and identifiers for the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H6BrCl3
Parent Structure Benzene
Substituents Bromo, 2,2,2-trichloroethyl
Substitution Pattern 1,4 (para)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65739-05-1

Molecular Formula

C8H6BrCl3

Molecular Weight

288.4 g/mol

IUPAC Name

1-bromo-4-(2,2,2-trichloroethyl)benzene

InChI

InChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2

InChI Key

RBUTZHYQBDMJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(Cl)(Cl)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Precursor Synthesis and Functional Group Introduction

The construction of 1-Bromo-4-(2,2,2-trichloroethyl)benzene relies on the availability of suitable precursors and efficient methods for incorporating the necessary functional groups.

Halogenation Reactions for Bromine Incorporation

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. Benzene (B151609) and its derivatives react with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to yield brominated aromatic compounds. libretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich benzene ring. studymind.co.ukchemistrysteps.com This reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, followed by the loss of a proton to restore the aromaticity of the ring. msu.edulibretexts.org

The reactivity of the benzene ring towards halogenation is influenced by the nature of any existing substituents. msu.edu Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have a deactivating effect. msu.edu

Introduction of the 2,2,2-Trichloroethyl Moiety

The 2,2,2-trichloroethyl group can be introduced onto a benzene ring through several synthetic strategies. One common method is Friedel-Crafts alkylation, where an appropriate alkylating agent is reacted with benzene in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org For the synthesis of (2,2,2-trichloroethyl)benzene (B8801543), a potential precursor, a suitable reagent would be required.

Alternative approaches might involve the modification of a pre-existing side chain on the benzene ring. For instance, the chlorination of an ethyl group attached to the benzene ring can be performed. The reaction of ethylbenzene (B125841) with chlorine gas, often initiated by UV light or heat, can lead to the formation of chloroethylbenzene derivatives. prepchem.com However, controlling the degree and position of chlorination can be challenging.

Targeted Synthetic Routes for this compound

The synthesis of the target molecule can be achieved through carefully designed reaction sequences that control the regiochemistry of the substitution.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides direct routes to this compound. masterorganicchemistry.comchemistrytalk.org The order of the substitution reactions is critical in determining the final product due to the directing effects of the substituents.

Starting with (2,2,2-trichloroethyl)benzene, the next step would be the regioselective introduction of a bromine atom. The 2,2,2-trichloroethyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. However, to obtain the desired para-isomer, specific reaction conditions or catalysts may be necessary to overcome the inherent directing effect of the trichloroethyl group.

Research into the regioselective bromination of various aromatic compounds has explored the use of different brominating agents and catalysts to achieve high selectivity for a particular isomer. nih.govresearchgate.netresearchgate.net For example, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Bromination

SubstrateBrominating Agent/CatalystMajor ProductReference
Chlorobenzene (B131634)Br₂/SO₂Cl₂/Ca²⁺-Y zeolitepara-Bromochlorobenzene researchgate.net
AnisoleNBS in acetonitrile1-Bromo-4-methoxybenzene nih.gov
Toluene (B28343)Zeolitespara-Bromotoluene nih.gov

This table illustrates the impact of catalysts and reagents on the regiochemical outcome of bromination reactions for different substituted benzenes.

An alternative pathway involves first brominating the benzene ring to form bromobenzene (B47551). The subsequent introduction of the 2,2,2-trichloroethyl group would then be accomplished via a Friedel-Crafts reaction. wikipedia.orgorganic-chemistry.org The bromine atom is a deactivating but ortho-, para-directing group. rsc.org Therefore, reacting bromobenzene with a suitable 2,2,2-trichloroethylating agent in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield a mixture of ortho- and para-substituted products. libretexts.org The desired para-isomer, this compound, would then need to be separated from the ortho-isomer.

The Friedel-Crafts reaction is not without its limitations. For instance, it does not proceed on strongly deactivated rings, and rearrangements of the alkyl group can sometimes occur. libretexts.org

Table 2: Key Reactions in the Synthesis of this compound

Reaction TypeReactantsCatalystProductReference
BrominationBenzene, Br₂FeBr₃Bromobenzene libretexts.org
Friedel-Crafts AlkylationBenzene, Alkyl HalideAlCl₃Alkylbenzene libretexts.orglibretexts.org
Regioselective Bromination(2,2,2-Trichloroethyl)benzene, Brominating AgentVariousThis compound nih.govresearchgate.net
Friedel-Crafts AlkylationBromobenzene, 2,2,2-trichloroethylating agentAlCl₃This compound (and ortho-isomer) libretexts.orglibretexts.org

This table summarizes the fundamental reactions that can be employed in the synthesis of the target compound.

Radical-Initiated Halogenation Approaches for the Ethyl Side Chain

The synthesis of this compound can be approached through the direct halogenation of the ethyl side chain of 4-bromoethylbenzene. This method relies on a free-radical substitution mechanism, where the benzylic hydrogens of the ethyl group are sequentially replaced by chlorine atoms.

The process is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to generate highly reactive chlorine radicals. orgoreview.comrsc.org These radicals then abstract a hydrogen atom from the benzylic position of the 4-bromoethylbenzene side chain. The benzylic position is preferentially attacked because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making this the weakest C-H bond on the alkyl chain. orgoreview.comyoutube.com

The propagation phase of the reaction involves the newly formed benzylic radical reacting with another molecule of the chlorinating agent to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. orgoreview.com To achieve the target molecule, this process must be repeated until all three benzylic and alpha-hydrogens are substituted.

However, a significant challenge in this approach is achieving exhaustive chlorination to the trichloro- stage without promoting undesired side reactions. Research into chlorination using sulfuryl chloride has shown that while it is effective for side-chain chlorination, the introduction of a third chlorine atom onto a carbon that is already di-substituted can be difficult. epa.gov This suggests that the reaction may yield significant amounts of mono- and di-chlorinated byproducts, namely 1-bromo-4-(1-chloroethyl)benzene (B1285290) and 1-bromo-4-(1,1-dichloroethyl)benzene.

Furthermore, conditions must be carefully controlled to prevent chlorination of the aromatic ring itself. Electrophilic aromatic substitution (ring halogenation) is typically catalyzed by Lewis acids and is not favored under radical conditions. orgoreview.com Therefore, strict avoidance of Lewis acid contaminants and the use of appropriate reaction conditions (e.g., non-polar solvents, specific light wavelengths) are crucial.

Multi-Step Conversions from Readily Available Precursors

An alternative and potentially more controllable route to this compound involves constructing the molecule in a stepwise fashion from simpler, readily available starting materials like bromobenzene. This strategy typically involves a Friedel-Crafts acylation followed by a reduction step.

Step 1: Friedel-Crafts Acylation

The first step is the Friedel-Crafts acylation of bromobenzene with trichloroacetyl chloride (Cl₃CCOCl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). tcd.ielibretexts.org In this electrophilic aromatic substitution reaction, the Lewis acid activates the trichloroacetyl chloride, facilitating the formation of a trichloroacylium ion or a reactive complex. This electrophile is then attacked by the electron-rich bromobenzene ring.

Due to the directing effect of the bromine atom, which is an ortho-, para-director, the acylation reaction predominantly yields the para-substituted product, 2,2,2-trichloro-1-(4-bromophenyl)ethan-1-one, along with a smaller amount of the ortho-isomer. sciencemadness.orgdoubtnut.com The strong deactivating nature of the resulting ketone group generally prevents further acylation of the ring. sciencemadness.org

Step 2: Reduction of the Carbonyl Group

The second step involves the reduction of the carbonyl group (C=O) of the ketone intermediate to a methylene (B1212753) group (-CH₂-). Classic methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). The Clemmensen reduction, in particular, is well-suited for substrates that are stable in strong acid. transformationtutoring.com The successful execution of this two-step sequence, starting from bromobenzene, provides a viable pathway to the target compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Catalyst Selection and Role in Reaction Efficiency

The choice of catalyst is critical and differs entirely between the two primary synthetic routes.

For the multi-step Friedel-Crafts acylation route , a strong Lewis acid is required to activate the acylating agent. Aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation. libretexts.org Other Lewis acids like ferric chloride (FeCl₃) can also be employed. google.com The catalyst's role is to polarize the carbon-chlorine bond of the trichloroacetyl chloride, generating a potent electrophile that can overcome the activation energy required for the aromatic substitution on the moderately deactivated bromobenzene ring. The efficiency of the reaction is directly tied to the activity and amount of the Lewis acid used.

For the radical-initiated halogenation pathway , the "catalyst" is a radical initiator. These are compounds that readily decompose under heat or UV radiation to produce free radicals, which start the chain reaction. Common initiators for such reactions include azobisisobutyronitrile (AIBN) and benzoyl peroxide. google.com The selection of the initiator and its concentration can influence the reaction rate and efficiency. The key is to generate a steady, controlled stream of radicals to propagate the chain chlorination of the side chain.

Table 1: Comparison of Catalytic Systems for Synthesis Routes

Synthetic RouteCatalyst/Initiator TypeCommon ExamplesRole in Reaction
Radical-Initiated HalogenationRadical InitiatorAIBN, Benzoyl PeroxideGenerates initial radicals under heat or UV light to start the chain reaction.
Multi-Step Conversion (Friedel-Crafts Acylation)Lewis AcidAlCl₃, FeCl₃Activates the acyl chloride to generate a strong electrophile for aromatic substitution.

Solvent Effects on Reaction Outcomes

The solvent plays a crucial role in both synthetic strategies, influencing solubility, reaction rates, and even product distribution.

In the radical halogenation of 4-bromoethylbenzene, non-polar, inert solvents are preferred to avoid side reactions. Carbon tetrachloride (CCl₄) has traditionally been a solvent of choice for these types of reactions due to its inability to react with the radical intermediates. cdnsciencepub.com More modern approaches might utilize other chlorinated solvents. A Japanese patent suggests that chlorinated benzotrifluorides are stable and effective solvents for side-chain chlorination, allowing for efficient recycling. google.com

For the Friedel-Crafts acylation step in the multi-step synthesis, the choice of solvent can be more complex. Dichloromethane (B109758) (CH₂Cl₂) is a common solvent as it is inert and effectively dissolves the reactants and the Lewis acid-acyl chloride complex. tcd.ie In some Friedel-Crafts reactions, polar solvents like nitrobenzene (B124822) have been shown to alter product ratios, although this is often due to the differential solubility of intermediate complexes. google.com However, for a standard acylation, an inert solvent like dichloromethane or carbon disulfide is generally preferred to ensure a clean reaction profile.

Table 2: Solvent Selection for Synthetic Routes

Synthetic RouteTypical SolventsKey Function
Radical-Initiated HalogenationCarbon Tetrachloride (CCl₄), Chlorinated BenzotrifluoridesInert medium, dissolves reactants, does not interfere with radical chain.
Multi-Step Conversion (Friedel-Crafts Acylation)Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂)Inert medium, effectively solubilizes the Lewis acid-reactant complex.

Temperature and Pressure Influence on Product Distribution

Temperature and pressure are critical control parameters. In radical-initiated halogenation , the reaction requires an energy input, either thermal or photolytic, to initiate the homolysis of the chlorinating agent. orgoreview.com The temperature must be high enough to ensure a sufficient rate of radical formation but not so high as to cause thermal degradation of the reactants or products. Typically, these reactions are run at the reflux temperature of the chosen solvent, for instance, the boiling point of carbon tetrachloride (around 77°C).

In Friedel-Crafts acylation , the temperature must be carefully controlled to manage the reaction's exothermicity and prevent side reactions. These reactions are often started at a low temperature (e.g., 0-5°C) during the addition of reactants and then may be gently heated (e.g., to 50-60°C or reflux) to drive the reaction to completion. tcd.ielibretexts.org Temperature can also influence the isomer distribution; however, in the acylation of bromobenzene, the para product is sterically and electronically favored, making it less sensitive to minor temperature fluctuations compared to some alkylation reactions. sciencemadness.org

Pressure is generally not a primary variable in these liquid-phase reactions, which are typically conducted at atmospheric pressure.

Strategies for Minimizing Byproduct Formation

Minimizing byproducts is essential for maximizing the yield of this compound and simplifying its purification.

In the radical halogenation route , the primary byproducts are the incompletely chlorinated intermediates: 1-bromo-4-(1-chloroethyl)benzene and 1-bromo-4-(1,1-dichloroethyl)benzene. To minimize these, a significant excess of the chlorinating agent and prolonged reaction times or sustained UV irradiation may be necessary to drive the reaction toward the trichlorinated product. However, this increases the risk of other side reactions. Another potential byproduct is the result of ring halogenation. This is minimized by ensuring the absence of Lewis acid catalysts and conducting the reaction strictly under radical conditions (i.e., with light or a radical initiator, not a Friedel-Crafts catalyst). orgoreview.com

For the multi-step Friedel-Crafts route , the main byproduct during the acylation step is the ortho-isomer, 2,2,2-trichloro-1-(2-bromophenyl)ethan-1-one. While the para-isomer is the major product, the ortho-isomer will likely form in smaller quantities. sciencemadness.orgdoubtnut.com Optimizing the reaction temperature and the rate of addition of reactants can sometimes influence the isomer ratio. Ultimately, the separation of these isomers is typically achieved through purification techniques such as recrystallization or column chromatography after the reaction is complete. chemicalbook.com

Industrial Synthetic Approaches and Scalability Considerations for this compound

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, suggesting it may be a specialty chemical with niche applications. However, based on established principles of organic synthesis for halogenated aromatic compounds, plausible industrial manufacturing routes can be postulated. The primary strategies would likely revolve around two main retrosynthetic disconnections: the formation of the carbon-carbon bond between the aromatic ring and the trichloroethyl group, or the introduction of the bromine atom onto a pre-existing (2,2,2-trichloroethyl)benzene core.

A probable and scalable approach involves the Friedel-Crafts reaction, a cornerstone of industrial aromatic chemistry. This method would entail the reaction of bromobenzene with a suitable C2-trichlorinated electrophile in the presence of a Lewis acid catalyst. A potential reactant for introducing the trichloroethyl group is 1,1,1,2-tetrachloroethane. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the chloroalkane to generate a carbocation or a related electrophilic species that then attacks the electron-rich bromobenzene ring.

An alternative, though potentially more challenging, industrial route could be the direct bromination of (2,2,2-trichloroethyl)benzene. The trichloroethyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. To achieve the desired para-substitution, a more complex, multi-step synthesis involving protecting groups or the synthesis of a specific precursor might be necessary, which could be less economically viable for bulk production.

The scalability of any proposed synthetic route for this compound is contingent on several factors. The availability and cost of starting materials, such as bromobenzene and the trichloroethylating agent, are primary considerations. The efficiency of the catalytic system, including catalyst loading, turnover number, and ease of separation and recycling, is crucial for a cost-effective process. Furthermore, the management of reaction conditions, such as temperature and pressure, and the handling of potentially corrosive reagents like Lewis acids, are significant engineering challenges in a large-scale setting. The generation of byproducts, particularly isomeric impurities and waste streams from the workup and purification stages, must be minimized to ensure an environmentally and economically sustainable industrial process.

Table 1: Potential Industrial Synthetic Routes for this compound

Route Starting Materials Key Reaction Type Potential Catalyst Anticipated Challenges in Scalability
1Bromobenzene, 1,1,1,2-TetrachloroethaneFriedel-Crafts AlkylationAluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Isomer separation (ortho vs. para), catalyst handling and disposal, control of reaction exothermicity.
2(2,2,2-Trichloroethyl)benzene, BromineElectrophilic Aromatic HalogenationIron(III) bromide (FeBr₃)Low reactivity of the deactivated ring, control of substitution pattern (meta-directing influence of the trichloroethyl group).

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-Bromo-4-(2,2,2-trichloroethyl)benzene is dictated by the interplay of the directing and activating or deactivating effects of the bromo and 2,2,2-trichloroethyl substituents.

Electrophilic Substitution Reactions at the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.orgsigmaaldrich.combldpharm.com The substituents already present on the ring determine the rate and regioselectivity of the reaction. savemyexams.compressbooks.pub

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. This is governed by the substituent's ability to donate or withdraw electron density through inductive and resonance effects. libretexts.org

In this compound, the two substituents are para to each other. To predict the site of further electrophilic substitution, we must consider the combined directing effects.

The bromo group directs incoming electrophiles to its ortho positions (C2 and C6). The 2,2,2-trichloroethyl group directs to its meta positions (also C2 and C6). Therefore, both substituents direct the incoming electrophile to the same positions: C2 and C6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
SubstituentElectronic EffectDirecting EffectFavored Positions for Substitution
-BrDeactivating (-I > +R)Ortho, ParaC2, C6 (ortho to Br)
-CH₂CCl₃Deactivating (-I)MetaC2, C6 (meta to -CH₂CCl₃)
Combined Predicted OutcomeC2 and C6

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. pw.live This reaction is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. pw.live These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgpw.live

In this compound, the leaving group is the bromide ion. The 2,2,2-trichloroethyl group, located para to the bromine, is an electron-withdrawing group. This substituent would help to stabilize the negative charge that develops in the ring during a nucleophilic attack, particularly at the carbon bearing the bromine. Therefore, this compound is expected to be more susceptible to nucleophilic aromatic substitution than bromobenzene (B47551) itself. However, the 2,2,2-trichloroethyl group is not as strongly activating towards NAS as a nitro group. Consequently, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required for the reaction to proceed.

Reactivity of the Bromo Substituent

The carbon-bromine bond in this compound is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Sonogashira coupling)

Aryl bromides are common and effective substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling. The reaction would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. pressbooks.pub this compound is expected to be a suitable substrate for the Sonogashira coupling, reacting with various terminal alkynes to produce 1-alkynyl-4-(2,2,2-trichloroethyl)benzene derivatives. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Table 2: Expected Cross-Coupling Reactions of this compound
ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst, BaseBiaryl or Styrenyl derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, converting an organic halide into a highly reactive organometallic reagent. wikipedia.org For this compound, this reaction typically involves the replacement of the bromine atom with a metal, such as magnesium or lithium, to form a Grignard or organolithium reagent, respectively.

These reactions are kinetically controlled, and the rate of exchange for halogens generally follows the trend of I > Br > Cl. wikipedia.org This selectivity implies that in a molecule like this compound, the carbon-bromine bond is significantly more susceptible to exchange than the carbon-chlorine bonds of the trichloroethyl group. The formation of Grignard reagents from aryl bromides is a well-established method, typically achieved by reacting the halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.orglibretexts.org It is crucial that these reactions are conducted under strictly anhydrous conditions, as the resulting organometallic compounds are strong bases and will react readily with water. libretexts.orglearncbse.in

Similarly, lithium-halogen exchange can be performed, often at low temperatures, using alkyllithium reagents such as n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu This method is highly efficient for preparing aryllithium compounds, which can then be used in subsequent reactions with various electrophiles. tcnj.edu The resulting organometallic intermediates, such as 4-(2,2,2-trichloroethyl)phenylmagnesium bromide or 4-(2,2,2-trichloroethyl)phenyllithium, are powerful nucleophiles and serve as valuable synthons for creating new carbon-carbon and carbon-heteroatom bonds.

Table 1: Halogen-Metal Exchange Reactions
Reaction TypeTypical ReagentsSolventExpected ProductReference
Grignard FormationMagnesium (Mg) turningsAnhydrous Diethyl Ether or THF4-(2,2,2-trichloroethyl)phenylmagnesium bromide wikipedia.orglibretexts.org
Lithium-Halogen Exchangen-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)Anhydrous Diethyl Ether or THF4-(2,2,2-trichloroethyl)phenyllithium wikipedia.orgtcnj.edu

Nucleophilic Substitution at the Aryl Bromine

Replacing the bromine atom on the aromatic ring via nucleophilic substitution is another key area of reactivity. While simple aryl halides are generally resistant to classical SN1 and SN2 reactions, substitution can be achieved through several mechanisms, most notably through transition-metal-catalyzed cross-coupling reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

The direct attack of a nucleophile on an aryl halide can occur via the SNAr mechanism if the aromatic ring is sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.com This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. wikipedia.orglibretexts.org The 2,2,2-trichloroethyl group is electron-withdrawing, which should activate the ring toward nucleophilic attack, making the SNAr pathway plausible under forcing conditions with strong nucleophiles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

More commonly, the substitution of aryl bromides is accomplished using palladium- or copper-catalyzed cross-coupling reactions, which proceed under milder conditions and offer broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a base and a phosphine (B1218219) ligand. libretexts.orgwikipedia.org The reaction has seen extensive development, with various generations of catalysts and ligands allowing for the coupling of a wide array of amines and aryl halides. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orgchemeurope.com

Ullmann Condensation: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl. byjus.comwikipedia.org While traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, modern variations (Ullmann-type reactions) allow for the coupling of aryl halides with a variety of nucleophiles, including amines and alcohols, under more controlled conditions. wikipedia.orgorganic-chemistry.org

Table 2: Nucleophilic Substitution Reactions at the Aryl Bromine
Reaction NameCatalyst SystemTypical NucleophileGeneral Product TypeReference
Buchwald-Hartwig AminationPd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu, Cs₂CO₃)Primary or secondary amine (R₂NH)N-Aryl amine libretexts.orgwikipedia.orgbeilstein-journals.org
Ullmann CondensationCopper (Cu) or Cu(I) salt, often with a ligandAmine (R₂NH), Alcohol (ROH), or another Aryl HalideN-Aryl amine, Aryl ether, or Biaryl byjus.comwikipedia.orgorganic-chemistry.org

Reactivity of the 2,2,2-Trichloroethyl Side Chain

The 2,2,2-trichloroethyl group offers distinct reactivity, primarily centered on the trichloromethyl group and the benzylic carbon of the ethyl linker.

Transformations Involving the Trichloromethyl Group

The removal of chlorine atoms from the trichloromethyl group is a potential transformation. Reductive dehalogenation can be accomplished using various methods. For instance, certain aerobic microorganisms have been shown to reductively dechlorinate chlorinated aromatic compounds. nih.gov In a laboratory setting, catalytic hydrogenation with a metal catalyst like palladium or reactions with reducing metals could potentially reduce the C-Cl bonds.

The trichloromethyl group is susceptible to hydrolysis, particularly under basic conditions. Similar to the hydrolysis of benzotrichlorides, which yields benzoic acids, the trichloromethyl group of this compound is expected to hydrolyze to a carboxylic acid. This transformation likely proceeds through the formation of an unstable geminal trichloro-alcohol intermediate which rapidly eliminates HCl to form an acyl chloride, which is then hydrolyzed. Studies on analogous compounds, such as those with a trichloromethoxy group, show that hydrolysis can occur at elevated pH. The reaction of this compound with aqueous base would therefore be expected to yield 3-(4-bromophenyl)propanoic acid.

Reactions at the Ethyl Linker

The two-carbon chain connecting the phenyl ring and the trichloromethyl group also possesses reactive sites, particularly the benzylic position (the carbon atom directly attached to the benzene ring). libretexts.org

Benzylic Oxidation

The benzylic position is particularly susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize alkylbenzenes. chemistrysteps.com For this reaction to occur, the benzylic carbon must bear at least one hydrogen atom. libretexts.org In the case of this compound, which has two benzylic hydrogens, treatment with a strong oxidizing agent would likely cleave the entire side chain, resulting in the formation of 4-bromobenzoic acid. chemistrysteps.comlibretexts.org

Elimination Reactions

The ethyl linker can also undergo elimination reactions. The presence of a good leaving group on the beta-carbon (the trichloromethyl group) and hydrogens on the alpha (benzylic) carbon makes the substrate susceptible to elimination. Under basic conditions, an E2 mechanism could lead to the removal of a proton from the benzylic position and the departure of a chloride ion, potentially leading to a mixture of chlorinated vinylbenzene products. Benzylic substrates are known to readily undergo E1 and E2 reactions. chemistrysteps.com A likely product from such an elimination would be 1-bromo-4-(2,2-dichlorovinyl)benzene.

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is dictated by its three key structural features: the brominated aromatic ring, the ethyl bridge, and the trichloromethyl group. These functionalities provide sites for a variety of oxidative and reductive transformations.

Oxidative Transformations:

The benzylic position of the ethyl group is typically susceptible to oxidation. However, the presence of the bulky and highly electron-withdrawing trichloromethyl group significantly influences the reactivity of the adjacent methylene (B1212753) group. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, under vigorous conditions, could potentially lead to the cleavage of the C-C bond of the ethyl side chain, ultimately forming 4-bromobenzoic acid. It is also conceivable that under controlled oxidation conditions, the benzylic carbon could be oxidized to a carbonyl, yielding a ketone, although the stability of such a product would be questionable due to the presence of the adjacent trichloromethyl group.

Reductive Transformations:

Several reductive pathways are plausible for this compound. The aromatic bromine atom can be removed (hydrodebromination) using various catalytic hydrogenation methods (e.g., H₂ gas with a palladium catalyst) or by using reducing metals in acidic media. libretexts.org This would yield 1-(2,2,2-trichloroethyl)benzene.

The trichloroethyl group can also undergo reduction. Depending on the reducing agent and reaction conditions, stepwise reduction of the chlorine atoms could occur. For instance, outer-sphere electron-transfer agents have been shown to reduce trichloroethylene, suggesting a similar reactivity for the trichloroethyl group in the target molecule. acs.org Strong reducing agents like zinc dust in acetic acid might lead to the formation of a dichloroethyl or even a monochloroethyl derivative. Complete reduction to an ethyl group is also a possibility under forceful conditions.

Another potential reductive pathway involves the formation of an alkene through dehydrohalogenation, where treatment with a strong, non-nucleophilic base could promote the elimination of HCl from the trichloroethyl group to form a vinylidene chloride derivative.

Reaction Kinetics and Thermodynamic Studies

For electrophilic aromatic substitution reactions, the deactivating effect of these groups would lead to slower reaction rates compared to benzene or ethylbenzene (B125841). Conversely, for nucleophilic aromatic substitution, these electron-withdrawing groups would accelerate the reaction, although such reactions typically require harsh conditions for aryl halides. pw.live

The thermodynamics of hydrogenation of the aromatic ring would be similar to other benzene derivatives, being a highly exothermic process. However, the specific enthalpy of reaction would be influenced by the substituents. Predictive models for thermodynamic properties of halogenated benzenes have been developed and could provide estimates for properties like Gibbs energy of hydration and vapor pressure. nih.gov

Table 1: Estimated Thermodynamic Data for Key Transformations

TransformationReactant(s)Product(s)Estimated ΔH° (kJ/mol)Estimated ΔG° (kJ/mol)Comments
HydrodebrominationThis compound, H₂1-(2,2,2-trichloroethyl)benzene, HBr-70 to -90ExergonicBased on typical C-Br bond hydrogenolysis.
Side-Chain OxidationThis compound, [O]4-Bromobenzoic acidHighly ExothermicHighly ExergonicRequires strong oxidizing agents and harsh conditions.
Partial Reduction of -CCl₃This compound, [H]1-Bromo-4-(2,2-dichloroethyl)benzene-80 to -110ExergonicDependent on the reducing agent and conditions.

Proposed Reaction Mechanisms for Key Transformations

The key transformations of this compound are expected to proceed through well-established reaction mechanisms.

Mechanism of Side-Chain Oxidation:

The oxidation of the ethyl side chain to a carboxylic acid under the influence of a strong oxidant like potassium permanganate likely proceeds through a radical mechanism. The initial step would involve the abstraction of a benzylic hydrogen atom, which is the most reactive C-H bond in the side chain, to form a benzylic radical. This radical is then oxidized to a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. The stability of the benzylic radical intermediate is a key factor in this transformation.

Mechanism of Reductive Dehalogenation:

The catalytic hydrodebromination of the aryl bromide likely follows a mechanism involving oxidative addition of the aryl bromide to the metal catalyst (e.g., Palladium(0)), followed by hydrogenolysis or reaction with a hydride source, and finally reductive elimination to yield the dehalogenated product and regenerate the catalyst.

For the reduction of the trichloroethyl group, a single-electron transfer (SET) mechanism is plausible, especially with reducing metals or outer-sphere electron-transfer agents. acs.orgorganic-chemistry.org This would involve the transfer of an electron to the molecule to form a radical anion. This intermediate could then lose a chloride ion to form a radical, which can then be further reduced.

Mechanism of Dehydrohalogenation:

The elimination of HCl from the trichloroethyl group to form an alkene would likely proceed via an E2 (bimolecular elimination) mechanism when a strong, sterically hindered base is used. The base would abstract a proton from the carbon adjacent to the trichloromethyl group, with the simultaneous departure of a chloride ion from the trichloromethyl group. The stereochemistry and regioselectivity of this elimination would be influenced by the steric bulk of the base and the substrate.

Derivatives, Analogues, and Structure Activity Relationships of 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Synthesis of Structurally Related Halogenated Ethylbenzene (B125841) Derivatives

The synthesis of derivatives and analogues of 1-bromo-4-(2,2,2-trichloroethyl)benzene involves a range of organic reactions, allowing for the introduction of various functional groups and the modification of the core structure. These synthetic strategies are crucial for developing new compounds with tailored properties.

Positional Isomers and Substituent Variations

The synthesis of positional isomers and other substituted derivatives of this compound allows for a systematic investigation of structure-activity relationships. Key examples include 1-bromo-4-fluoro-2-(trichloromethyl)benzene (B1439798) and 1-bromo-3-(trichloromethyl)benzene (B2718556). apolloscientific.co.uknih.gov

The synthesis of these compounds often starts from appropriately substituted precursors. For instance, the synthesis of 1-bromo-3-(trichloromethyl)benzene can be conceptualized starting from 3-bromotoluene. The methyl group can be subjected to free-radical chlorination to install the trichloromethyl group.

General synthetic strategies for halogenated benzenes often involve electrophilic aromatic substitution reactions. For example, the bromination of a substituted toluene (B28343) derivative can lead to various isomers depending on the directing effects of the existing substituents. libretexts.org The synthesis of 1-bromo-3-chlorobenzene, a related dihalogenated benzene (B151609), can be achieved starting from benzene through a sequence of nitration, reduction, and Sandmeyer reaction. chegg.comyoutube.com

Compound NameCAS NumberMolecular Formula
1-Bromo-4-fluoro-2-(trichloromethyl)benzene1309602-51-4C7H3BrCl3F
1-Bromo-3-(trichloromethyl)benzene68322-87-2C7H4BrCl3

Compounds with Modified Halogenation Patterns

Modifying the halogenation pattern on the ethylbenzene scaffold can significantly impact the compound's chemical and physical properties. This can involve changing the type of halogen, the number of halogen atoms, or their positions on the aromatic ring or the ethyl side chain.

For instance, the synthesis of 1-fluoro-4-(tribromomethyl)benzene from toluene has been described. stackexchange.com This process involves multiple steps, potentially including nitration of toluene, conversion of the nitro group to a fluorine via a Balz-Schiemann reaction, and subsequent radical bromination of the methyl group. stackexchange.com

The preparation of polyhalogenated benzenes can be achieved through various methods. For example, 1,3,5-trichlorobenzene (B151690) can be synthesized from 1-bromo-3,5-dichlorobenzene (B43179) via chlorination. youtube.com The synthesis of 1-bromo-2,3,4-trichlorobenzene (B43034) has also been reported, which can be isomerized to 5-bromo-1,2,3-trichlorobenzene. google.com These methods highlight the potential for creating a diverse range of halogenated aromatic compounds.

Furthermore, the synthesis of compounds like 2-bromo-1-chloro-4-(trichloromethoxy)benzene (B1403837) can be achieved through methods such as catalytic halogen exchange or Friedel-Crafts alkylation with trichloromethylation, showcasing the versatility of synthetic approaches to introduce varied halogen patterns.

Analogues with Different Electron-Withdrawing Groups

Replacing the trichloroethyl group with other electron-withdrawing groups (EWGs) allows for a systematic study of how electronic effects influence the molecule's reactivity. Common EWGs that can be incorporated include the nitro (-NO2) and cyano (-CN) groups.

The synthesis of analogues bearing a nitro group, such as 1-bromo-4-nitrobenzene, is a well-established process. pbworks.com It typically involves the nitration of bromobenzene (B47551) using a mixture of nitric acid and sulfuric acid. pbworks.com Similarly, m-bromonitrobenzene can be prepared by the bromination of nitrobenzene (B124822). orgsyn.org

The introduction of a cyano group can be achieved through various methods, often involving the displacement of a halide with a cyanide salt, frequently catalyzed by a transition metal. The synthesis of 4-bromobenzonitrile, for example, provides a direct analogue where the trichloroethyl group is replaced by a nitrile. nih.gov

These synthetic modifications allow for a fine-tuning of the electronic properties of the benzene ring, which in turn affects its reactivity in subsequent chemical transformations.

Comparative Reactivity and Mechanistic Studies of Analogues

The structural variations in the derivatives of this compound lead to differences in their chemical reactivity. These differences can be rationalized by considering the electronic and steric effects of the substituents.

Halogens on a benzene ring are generally deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. msu.edulibretexts.org However, they are ortho, para-directing due to the resonance donation of their lone pairs. The reactivity of halobenzenes in electrophilic substitution follows the order: F > Cl > Br > I, which is counterintuitive to the electronegativity trend and is explained by the better overlap of the 2p orbital of fluorine with the π-system of the benzene ring compared to the larger halogens. libretexts.org

In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups ortho or para to a leaving group enhances the reactivity of the aryl halide. This is because these groups can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

The reactivity of benzylic halides, such as the ethylbenzene derivatives, in nucleophilic substitution can proceed through either an SN1 or SN2 mechanism. The stability of the potential benzylic carbocation plays a crucial role. Electron-donating groups on the aromatic ring can stabilize a benzylic carbocation, favoring an SN1 pathway, while electron-withdrawing groups would destabilize such an intermediate, making an SN2 pathway more likely. reddit.com The steric hindrance around the benzylic carbon also influences the reaction mechanism. ncert.nic.in

Mechanistic studies on the reactions of substituted ethylbenzenes, such as zeolite-catalyzed alkylation, provide insights into the formation of intermediates like the Wheland complex and the influence of substituents on reaction pathways. nih.govacs.org

Design and Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

For instance, bromo-substituted aromatic compounds are widely used in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.govorgsyn.org This allows for the formation of new carbon-carbon bonds, enabling the construction of biaryl systems and other complex architectures. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki coupling demonstrates the utility of bromoanilines in building complex heterocyclic structures. nih.gov

The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to ensure the correct regiochemistry. libretexts.org The directing effects of the substituents must be considered at each step. For example, in the synthesis of a molecule with multiple substituents, the order of introduction of the groups is critical to achieving the desired isomer. libretexts.org

Influence of Substituent Effects on Chemical Transformations

Substituents on the aromatic ring and the ethyl side chain exert a profound influence on the chemical transformations of this compound and its derivatives. These effects can be broadly categorized as electronic (inductive and resonance) and steric.

In electrophilic aromatic substitution reactions, electron-donating groups (EDGs) activate the ring and are typically ortho, para-directing, while electron-withdrawing groups (EWGs) deactivate the ring and are meta-directing (with the exception of halogens). msu.edulibretexts.org The trichloroethyl group is a strong electron-withdrawing group due to the inductive effect of the chlorine atoms. Therefore, it would be expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to itself.

For nucleophilic substitution at the benzylic position, the nature of the substituents on the aromatic ring is critical. Electron-donating groups can stabilize the developing positive charge in an SN1 transition state, thus accelerating the reaction. youtube.com Conversely, electron-withdrawing groups would disfavor an SN1 pathway. reddit.com For an SN2 reaction, steric hindrance around the benzylic carbon is a major factor. ncert.nic.inpw.live

Dehydrohalogenation of the trichloroethyl group to form a vinylidene chloride derivative is another possible transformation. The ease of this elimination reaction would be influenced by the nature of the base used and the electronic effects of the substituents on the aromatic ring. learncbse.inausetute.com.aulibretexts.org

The interplay of these substituent effects allows for the fine-tuning of the reactivity and selectivity of chemical transformations involving the this compound scaffold and its analogues.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Bromo-4-(2,2,2-trichloroethyl)benzene, ¹H and ¹³C NMR, along with two-dimensional methods, offer a complete picture of the proton and carbon frameworks.

¹H NMR Spectral Analysis and Proton Environment Elucidation

In the ¹H NMR spectrum of this compound, the proton signals provide information about the different electronic environments of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring are chemically non-equivalent and typically appear as two distinct doublets due to the para-substitution pattern. The protons on the carbon adjacent to the bromine atom are expected to resonate at a different frequency than those adjacent to the trichloroethyl group. The protons of the trichloroethyl group itself, being on a carbon atom alpha to a carbon bearing three electronegative chlorine atoms, will have their own characteristic chemical shift.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (ortho to Br)~7.5 - 7.6Doublet~8.52H
Aromatic (ortho to -CH₂CCl₃)~7.3 - 7.4Doublet~8.52H
Methylene (B1212753) (-CH₂-)~4.0 - 4.2Singlet-2H

Note: Predicted values based on analogous structures.

¹³C NMR Chemical Shift Assignments for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, six unique carbon signals are anticipated: four for the aromatic ring and two for the trichloroethyl substituent. The carbon atom bonded to the bromine atom (ipso-carbon) exhibits a characteristic chemical shift due to the 'heavy atom effect'. stackexchange.com The other aromatic carbons are influenced by the electronic effects of both the bromo and trichloroethyl substituents. The aliphatic carbons of the trichloroethyl group will have distinct shifts, with the CCl₃ carbon being significantly deshielded by the three chlorine atoms.

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-Br~122
C-H (ortho to Br)~132
C-H (ortho to -CH₂CCl₃)~130
C-CH₂CCl₃~140
-CH₂-~45-50
-CCl₃~95-100

Note: Predicted values based on typical chemical shift ranges for substituted benzenes and halogenated alkanes. libretexts.orgdocbrown.info

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation would be observed between the two sets of aromatic protons, confirming their adjacent relationship on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J C-H coupling). emerypharma.comyoutube.com It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal in the ¹H spectrum. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the methylene proton signal would correlate to the -CH₂- carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between carbon and proton atoms. youtube.comprinceton.edu HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. Key HMBC correlations would include:

The methylene protons showing correlations to the C-CH₂CCl₃ and -CCl₃ carbons.

The aromatic protons showing correlations to neighboring and ipso-carbons, helping to confirm the substitution pattern.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2960 - 2850C-H stretchAliphatic (-CH₂-)
~1585, ~1480C=C stretchAromatic ring
~1070C-Br stretchAryl-Bromide
~820C-H out-of-plane bend1,4-disubstituted benzene
~800 - 600C-Cl stretchChloroalkane

Note: Predicted values based on characteristic infrared absorption frequencies of functional groups. libretexts.orgdocbrown.info

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about molecular vibrations. nih.gov While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, such as the ring-breathing mode, which can be weak in the IR spectrum. nih.gov The C-Cl and C-Br stretching vibrations would also be observable in the Raman spectrum. researchgate.net The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Expected Raman Shifts:

Raman Shift (cm⁻¹)Vibration Type
~3060Aromatic C-H stretch
~1600Aromatic ring stretch
~1000Symmetric ring breathing mode
~700 - 550C-Cl stretch
~650 - 500C-Br stretch

Note: Predicted values based on typical Raman shifts for substituted benzenes. nih.govpurdue.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula of this compound is C₈H₆BrCl₃. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions, would result in a complex and distinctive isotopic pattern for the molecular ion peak in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would lead to a cluster of peaks for the molecular ion (M⁺) and any fragment ions containing these halogens.

Expected Molecular Ion and Isotopic Pattern:

The nominal molecular weight of this compound is approximately 319 g/mol . The molecular ion peak in the mass spectrum would appear as a cluster of peaks due to the various combinations of bromine and chlorine isotopes. The most abundant peak in this cluster would correspond to the ion containing the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Predicted Fragmentation Pattern:

Upon electron ionization, the this compound molecule would lose an electron to form the molecular ion, [C₈H₆BrCl₃]⁺. This high-energy ion would then undergo fragmentation. Key predicted fragmentation pathways include:

Loss of a chlorine radical: This would lead to the formation of a [C₈H₆BrCl₂]⁺ fragment. This is a common fragmentation pathway for chlorinated compounds.

Loss of the trichloromethyl radical (•CCl₃): Cleavage of the C-C bond between the ethyl group and the benzene ring would result in a [C₇H₆Br]⁺ ion (bromobenzyl cation) and a trichloromethyl radical. The trichloromethyl group itself could also be detected.

Loss of a bromine radical: Cleavage of the C-Br bond would result in a [C₈H₆Cl₃]⁺ ion.

Formation of the bromophenyl cation: Loss of the entire trichloroethyl side chain would lead to the formation of the [C₆H₄Br]⁺ ion.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl-type cations could lead to the formation of the stable tropylium ion or related structures.

The relative abundances of these fragment ions would depend on their stability. A detailed analysis of the fragmentation pattern would provide valuable information for the structural elucidation of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can infer its likely solid-state characteristics by examining the crystal structures of analogous halogenated aromatic compounds. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

Based on the structures of similar substituted benzenes, this compound would likely crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The specific space group and unit cell parameters (the dimensions of the repeating unit of the crystal lattice: a, b, c, and the angles α, β, γ) would be determined by the symmetry of the molecule and the way the molecules pack together in the crystal.

Hypothetical Crystallographic Data Table:

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)To be determined experimentally
b (Å)To be determined experimentally
c (Å)To be determined experimentally
α (°)90
β (°)To be determined experimentally
γ (°)90
Volume (ų)To be determined experimentally
Ze.g., 4

Note: This table is predictive and requires experimental verification.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound would be characterized by specific bond lengths, bond angles, and dihedral angles. The benzene ring would be largely planar, with the substituents extending from it.

Expected Molecular Geometry Parameters:

C-Br bond length: Approximately 1.90 Å.

C-Cl bond lengths: Approximately 1.77 Å within the trichloroethyl group.

C-C bond lengths in the benzene ring: Averaging around 1.39 Å.

C-C bond length (ring to ethyl group): Approximately 1.51 Å.

Bond angles around the sp² carbons of the benzene ring: Close to 120°.

Bond angles around the sp³ carbons of the ethyl group: Close to the tetrahedral angle of 109.5°.

Dihedral angles: The rotational conformation of the trichloroethyl group relative to the benzene ring would be a key feature, influenced by steric hindrance and intermolecular packing forces.

Hypothetical Bond Parameter Table:

Bond/AnglePredicted Value
C-Br~1.90 Å
C-Cl (avg)~1.77 Å
C-C (ring avg)~1.39 Å
C-C-Br (ring)~120°
Cl-C-Cl (avg)~109.5°

Note: This table is predictive and requires experimental verification.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a crucial role in the crystal packing.

Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds (X···A, where X is the halogen and A is a Lewis base, such as another halogen atom or a π-system). These interactions are directional and can significantly influence the crystal architecture.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the rings are arranged in either a face-to-face or offset fashion.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron cloud of the benzene ring of a neighboring molecule.

The interplay of these interactions would determine the final, most thermodynamically stable crystal structure. The bulky and electron-withdrawing trichloroethyl group would likely have a significant impact on the packing, potentially leading to complex and interesting supramolecular assemblies. The study of the crystal structure of the bromo analogue of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene has highlighted the importance of Br···Br and C-H···π contacts in consolidating the 3D architecture of the crystal. nist.gov A similar analysis for this compound would provide valuable insights into its solid-state behavior.

Computational Chemistry and Theoretical Studies of 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules. For a molecule like 1-Bromo-4-(2,2,2-trichloroethyl)benzene, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to elucidate its fundamental chemical characteristics. researchgate.netresearchgate.netamanote.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

A key feature of this molecule is the trichloroethyl group, which can rotate around the C-C single bond connecting it to the benzene (B151609) ring. This rotation gives rise to different conformers. Conformational analysis would systematically explore the potential energy surface associated with this rotation to identify the most stable conformer (the global minimum) and any other low-energy rotational isomers (local minima). The results would likely show that the staggered conformations of the trichloroethyl group relative to the benzene ring are energetically favored over eclipsed conformations to minimize steric hindrance. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.910C-C-C (ring)118.5 - 121.0
C-Cl1.785C-C-Br119.5
C-C (ring)1.390 - 1.405C-C-H (ring)119.0 - 120.5
C-C (ethyl)1.540C(ring)-C(ethyl)-C112.0
C-H (ring)1.085C-C-Cl109.5
C-H (ethyl)1.095Cl-C-Cl109.4

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules. amanote.com

Understanding the electronic structure is crucial for predicting reactivity. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the bromine and trichloromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative bromine and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring, highlighting sites for potential nucleophilic interaction.

Table 2: Hypothetical Electronic Properties for this compound (Calculated using DFT/B3LYP)

PropertyPredicted Value (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

Note: These values are exemplary and represent typical ranges for halogenated aromatic compounds.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental spectra. researchgate.netresearchgate.net

For this compound, the calculated vibrational spectrum would show characteristic modes, including:

Aromatic C-H stretching vibrations above 3000 cm⁻¹. researchgate.net

C-C stretching vibrations within the benzene ring in the 1400-1600 cm⁻¹ region. researchgate.net

Strong absorptions corresponding to C-Cl stretching modes, typically in the 600-800 cm⁻¹ range.

The C-Br stretching vibration, which would appear at a lower frequency, generally in the 500-650 cm⁻¹ range.

These simulations are invaluable for assigning the bands in experimentally recorded spectra.

Theoretical calculations can also predict NMR chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

Predicting the ¹H and ¹³C NMR spectra for this compound would involve:

¹H NMR: The aromatic protons would appear as a set of doublets due to the para-substitution pattern. The electron-withdrawing effects of the substituents would shift these signals downfield compared to benzene. The single proton on the ethyl chain would likely appear as a singlet, significantly influenced by the adjacent trichloromethyl group.

¹³C NMR: Six distinct signals would be expected for the eight carbon atoms. The carbon atom bonded to the bromine (C-Br) and the carbon attached to the trichloroethyl group would be readily identifiable. The carbons of the trichloromethyl group and the adjacent CH group would also have characteristic chemical shifts.

Computational predictions of chemical shifts can aid in the structural elucidation of newly synthesized compounds and help resolve ambiguities in experimental spectra. biorxiv.orgyoutube.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: By simulating the molecule's motion over nanoseconds, one could observe the rotation of the trichloroethyl group and quantify the populations of different conformers at a given temperature. This provides a more realistic picture of the molecule's structure in solution than a static picture.

Analyze Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the study of how solvent molecules arrange themselves around the solute and how this affects its conformation and properties. The simulation could reveal the formation of specific solute-solvent interactions, such as weak hydrogen bonds or halogen bonds.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical reactivity. While QSAR is often used in drug discovery, it can also be applied to predict the reactivity or physical properties of compounds.

A QSAR study involving this compound would typically involve the following steps:

Dataset Assembly: A series of structurally related compounds with known reactivity data would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

For this compound, a QSAR model could potentially be developed to predict its reactivity in a specific type of reaction (e.g., nucleophilic aromatic substitution) based on its calculated electronic and steric properties.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the potential reaction pathways of This compound . Through methods like Density Functional Theory (DFT), it is possible to model reaction mechanisms, characterize transition states, and calculate activation energies, offering a detailed understanding of the molecule's reactivity at a molecular level. In the absence of direct computational studies on This compound , insights can be drawn from theoretical investigations of structurally similar compounds. The primary reactive sites in this molecule are the trichloroethyl group and the brominated aromatic ring.

Dehydrochlorination of the Trichloroethyl Group

The 2,2,2-trichloroethyl group is susceptible to dehydrochlorination, a reaction that eliminates a hydrogen and a chlorine atom to form an alkene. Theoretical studies on similar small chlorinated alkanes provide a basis for understanding this process. For instance, the dehydrochlorination of 1,1,2-trichloroethane (B165190) to produce vinylidene chloride has been investigated using DFT. researchgate.net These studies reveal that the reaction can proceed through different pathways, with the activation energy being a key determinant of the favored route.

In a base-assisted dehydrochlorination, such as with sodium hydroxide (B78521), the reaction is proposed to follow a bimolecular elimination (E2) mechanism. researchgate.net The hydroxide ion acts as a base, abstracting a proton from the carbon adjacent to the trichloromethyl group, while a chloride ion is simultaneously eliminated.

A plausible dehydrochlorination reaction for This compound would lead to the formation of 1-bromo-4-(2,2-dichloroethenyl)benzene. The transition state for this E2 reaction would involve the partial formation of the C-H bond with the base, the partial breaking of the C-H and C-Cl bonds, and the partial formation of the C=C double bond.

Computational studies on analogous dehydrochlorination reactions have yielded specific activation energies. For the dehydrochlorination of 1,1,2-trichloroethane with NaOH, the calculated activation energy for the formation of vinylidene chloride is 75.66 kJ/mol. researchgate.net This provides a reasonable estimate for the energy barrier that might be expected for the dehydrochlorination of the trichloroethyl group in This compound .

Table 1: Calculated Activation Energies for Analogous Dehydrochlorination Reactions

Reactant Product Computational Method Activation Energy (kJ/mol) Reference
1,1,2-Trichloroethane + NaOH Vinylidene Chloride + NaCl + H₂O DFT 75.66 researchgate.net

This table presents data from analogous systems to infer potential reaction energetics for this compound.

Nucleophilic Aromatic Substitution

The bromine atom attached to the benzene ring can potentially be substituted by a nucleophile through a nucleophilic aromatic substitution (SNA) reaction. The presence of the electron-withdrawing trichloroethyl group at the para position is expected to activate the ring towards nucleophilic attack.

Theoretical studies on the nucleophilic dechlorination of polychlorinated biphenyls (PCBs) by an ethylene (B1197577) glycol anion, conducted at the DFT level, show that the Gibbs free energies of activation for such reactions are in the range of 7-22 kcal/mol (approximately 29-92 kJ/mol). nih.govresearchgate.net These calculations suggest that due to geometric constraints, the nucleophilic attack is nearly perpendicular to the C-Cl bond being broken. nih.govresearchgate.net For This compound , a similar mechanism would be expected for the substitution of the bromine atom.

Table 2: Calculated Activation Energies for Analogous Nucleophilic Aromatic Substitution Reactions

Reactant System Computational Method Activation Energy Range (kJ/mol) Reference
Polychlorinated Biphenyls + Ethylene Glycol Anion DFT 29 - 92 nih.govresearchgate.net

This table presents data from analogous systems to infer potential reaction energetics for this compound.

Metabolic Transformations

Computational studies on the metabolism of xenobiotics by cytochrome P450 enzymes offer insights into potential biotransformation pathways for This compound . These enzymes can catalyze a variety of oxidative reactions. nih.gov

Aromatic Hydroxylation: Another potential metabolic pathway is the hydroxylation of the aromatic ring. Computational models have been developed to predict the activation energies for aromatic hydroxylation by cytochrome P450. researchgate.net These models often correlate the reaction rates with the electronic properties of the substrate. researchgate.net The metabolism of benzene itself has been shown to be initiated by cytochrome P450 enzymes, with CYP2E1 being particularly efficient. nih.gov

The reaction mechanisms for these metabolic transformations involve complex interactions with the active site of the enzyme. Quantum mechanics/molecular mechanics (QM/MM) approaches are often employed to model these large systems and provide a detailed picture of the transition states. bohrium.com

Table 3: Calculated Activation Barriers for Analogous Metabolic Reactions

Reaction Type Model System Computational Method Activation Barrier (kcal/mol) Reference
Hydrogen Abstraction Ethylbenzene (B125841) + Imide-N-oxyl radical DFT (B3LYP/6-311+G(2df,2p)) Varies with radical substituent rsc.org

This table presents data from analogous systems to infer potential reaction energetics for this compound.

Environmental Fate and Degradation Pathways of 1 Bromo 4 2,2,2 Trichloroethyl Benzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 1-Bromo-4-(2,2,2-trichloroethyl)benzene, these mechanisms are expected to be similar to those of DDT, primarily involving photolysis, hydrolysis, and mechanochemical degradation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. For DDT, photochemical reactions in the presence of sunlight are a known degradation pathway, leading to the formation of DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) through dehydrochlorination. tandfonline.com It is anticipated that this compound would undergo a similar photolytic transformation. The energy from ultraviolet (UV) radiation in sunlight can facilitate the elimination of a hydrogen and a chlorine atom from the trichloroethyl group.

Anticipated Photolytic Degradation Reaction:

this compound + hν (Sunlight) → 1-Bromo-4-(2,2-dichloroethenyl)benzene + HCl

The rate and extent of this degradation would be influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment (e.g., humic substances), and the medium in which the compound is present (e.g., water, soil surface, or atmosphere). cdc.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of DDT is generally a slow process but can be significant under alkaline conditions (high pH). cdc.gov The primary hydrolysis product of DDT is DDE, formed through a base-catalyzed elimination reaction. cdc.gov

Given its structural similarity, this compound is expected to exhibit low rates of hydrolysis under neutral environmental conditions. However, in alkaline waters or soils, the rate of hydrolysis would likely increase, leading to the formation of 1-Bromo-4-(2,2-dichloroethenyl)benzene.

Studies on other brominated aromatic compounds, such as 2-bromo-4-dibromomethylphenol, have shown that hydrolysis can proceed, leading to the formation of different products depending on the specific structure and reaction conditions. rsc.org For N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamides, alkaline hydrolysis occurs selectively at the trichloromethyl group. researchgate.net This suggests that the trichloroethyl group in this compound is a likely site for hydrolytic attack.

Table 1: Anticipated Hydrolytic Degradation of this compound

Condition Reactant Primary Product

Mechanochemical degradation involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This method has been shown to be effective for the destruction of halogenated aromatic compounds. Research on the mechanochemical destruction of 4-bromochlorobenzene using calcium oxide (CaO) as a co-milling agent demonstrated high degradation efficiency, reaching nearly 100% after 2 hours of milling. bibliotekanauki.pl

The degradation of 4-bromochlorobenzene proceeded through debromination and dechlorination, with the C-Br bond breaking more readily than the C-Cl bond due to its lower dissociation energy. bibliotekanauki.pl The process resulted in the formation of calcium chloride (CaCl₂), calcium bromide (CaBr₂), and other mineralized products. bibliotekanauki.pl The degradation pathways included the breakup of the benzene (B151609) ring, dehalogenation to form less halogenated compounds, and polymerization reactions. bibliotekanauki.pl

Applying these findings to this compound, mechanochemical treatment with a suitable reagent like CaO is expected to be a highly efficient degradation method. The process would likely involve the cleavage of both the C-Br bond on the aromatic ring and the C-Cl bonds on the trichloroethyl group.

Table 2: Mechanochemical Degradation of a Related Compound (4-bromochlorobenzene) with CaO

Parameter Finding Reference
Degradation Efficiency ~100% after 2 hours bibliotekanauki.pl
Debromination Rate 0.41 h⁻¹ bibliotekanauki.pl
Dechlorination Rate 0.31 h⁻¹ bibliotekanauki.pl

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. The biodegradation of DDT and its analogs has been extensively studied and provides a strong model for the likely biotic fate of this compound.

Numerous microorganisms, including bacteria and fungi, are capable of transforming DDT under both aerobic and anaerobic conditions. tandfonline.com The initial steps of DDT biodegradation typically involve the trichloroethyl group. tandfonline.com

Under anaerobic (anoxic) conditions, the primary transformation is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, converting DDT to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). tandfonline.comcdc.gov This reaction is mediated by a wide range of bacteria.

Under aerobic conditions, the main initial transformation is dehydrochlorination, leading to the formation of DDE. tandfonline.com However, some bacteria can also carry out reductive dechlorination under aerobic conditions.

It is highly probable that this compound is susceptible to similar microbial transformations.

Anticipated Microbial Transformations:

Anaerobic: this compound → 1-Bromo-4-(2,2-dichloroethyl)benzene (analogous to DDD)

Aerobic: this compound → 1-Bromo-4-(2,2-dichloroethenyl)benzene (analogous to DDE)

Ligninolytic fungi, such as the white-rot fungus Phanerochaete chrysosporium, have been shown to degrade DDT extensively, even mineralizing it to CO₂. uni.edu This suggests that fungi could also play a significant role in the degradation of its brominated analog.

The biodegradation of DDT proceeds through a series of intermediates. Following the initial formation of DDD and DDE, further degradation can occur. For instance, DDD can be further dechlorinated. mdpi.com Both DDD and DDE can be transformed into DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene). mdpi.comnih.gov

Subsequent steps can involve hydroxylation and ring cleavage, ultimately leading to mineralization. mdpi.comnih.gov For example, the bacterium Stenotrophomonas sp. DDT-1 has been shown to degrade DDT to intermediates such as DDOH (2,2-bis(p-chlorophenyl)ethanol) and DDA (bis(p-chlorophenyl)acetic acid), and ultimately to carbon dioxide. nih.gov A strain of Pseudomonas aeruginosa was found to degrade DDT to phenylacetic acid. nih.gov

Based on these pathways for DDT, a proposed biodegradation pathway for this compound would involve analogous intermediates.

Table 3: Anticipated Biodegradation Intermediates of this compound based on DDT Degradation

Initial Compound Primary Transformation Intermediate Further Transformation Products
This compound Reductive Dechlorination (Anaerobic) 1-Bromo-4-(2,2-dichloroethyl)benzene Further dechlorinated products, hydroxylated intermediates, ring cleavage products

The complete mineralization of this compound to CO₂, H₂O, and inorganic bromide and chloride ions would be the ultimate end-point of biodegradation, although this may occur slowly in the environment. tandfonline.comuni.edu

Environmental Partitioning Behavior (excluding specific values)

The partitioning of this compound between water, soil, and air is a key aspect of its environmental fate. This behavior is governed by its inherent physicochemical properties, which are influenced by its molecular structure, featuring a benzene ring substituted with both a bromine atom and a trichloroethyl group.

The tendency of a chemical to move from water or soil into the atmosphere is known as volatilization. For this compound, its potential for volatilization is influenced by its vapor pressure and its solubility in water. Generally, compounds with low water solubility and a relatively high vapor pressure are more likely to volatilize.

The interaction of this compound with soil is a critical determinant of its mobility and bioavailability. Adsorption refers to the process by which the chemical binds to soil particles, while leaching is the process of its downward movement through the soil profile with water.

Organohalogen compounds, such as the one , often exhibit hydrophobic (water-repelling) characteristics. mdpi.com This hydrophobicity, coupled with the presence of the aromatic ring, suggests a propensity for the compound to adsorb to the organic matter fraction of soils. mdpi.comnih.gov The strength of this adsorption influences its potential for leaching.

Adsorption: High adsorption to soil organic carbon would limit the amount of the compound dissolved in the soil water. This binding can reduce its availability for uptake by organisms and its transport to groundwater. mdpi.com

Leaching: The potential for this compound to leach into groundwater is conceptually inversely related to its adsorption affinity for soil. In soils with low organic matter content, the potential for leaching would be comparatively higher. The extensive halogenation of the molecule may also contribute to its persistence against degradation, potentially allowing more time for leaching to occur. researchgate.netdergipark.org.tr

Table 1: Conceptual Factors Influencing the Environmental Partitioning of this compound

Environmental ProcessInfluencing Factors of the CompoundEnvironmental Conditions Affecting the Process
Volatilization Vapor pressure, Water solubility, Molecular weightWater temperature, Air and water flow rates, Soil moisture, Soil type
Adsorption in Soil Hydrophobicity, Molecular structure (aromatic ring, halogens)Soil organic matter content, Soil particle size distribution, Soil pH
Leaching in Soil Adsorption coefficient, Water solubilityRate of water infiltration, Soil permeability, Soil structure

Persistent Organic Pollutant (POP) Characteristics Assessment (Conceptual)

Persistent Organic Pollutants (POPs) are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. wikipedia.orgpops.int A conceptual assessment of this compound against the criteria for POPs reveals several characteristics of concern.

The Stockholm Convention on Persistent Organic Pollutants outlines four key characteristics for identifying POPs: persistence, bioaccumulation, potential for long-range environmental transport, and toxicity. undp.org

Table 2: Conceptual Assessment of this compound against POP Criteria

POP CharacteristicStructural Features of this compound Suggesting this PropertyConceptual Rationale
Persistence Halogen-carbon bonds (C-Br, C-Cl), Aromatic ring structureThe presence of bromine and chlorine atoms on the benzene and ethyl structures, respectively, generally increases resistance to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org The stability of the benzene ring further contributes to its persistence. researchgate.net
Bioaccumulation High lipophilicity (fat-solubility) inferred from its halogenated and aromatic structureHalogenated organic compounds are typically lipophilic, meaning they have a high affinity for fatty tissues in living organisms. wikipedia.org This property suggests a potential for bioaccumulation, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. pops.int
Potential for Long-Range Environmental Transport Semi-volatilityWhile strong adsorption to soil can limit its mobility, the compound's potential for volatilization, even if low, could allow it to be transported over long distances in the atmosphere and subsequently deposited in remote regions. pops.int
Toxicity Halogenated aromatic structureMany halogenated aromatic hydrocarbons are known to be toxic. nih.gov While specific toxicity data for this compound is not presented here, its structural class raises the possibility of adverse effects on living organisms. researchgate.net

Based on its chemical structure, this compound exhibits several features that are conceptually aligned with the characteristics of a Persistent Organic Pollutant. The combination of a brominated benzene ring and a trichloroethyl group suggests a molecule that is likely to be persistent in the environment, with a tendency to partition to soil and biota. Its potential for semi-volatility could facilitate its transport to regions far from its original source.

Industrial and Specialized Applications in Chemical Synthesis Involving 1 Bromo 4 2,2,2 Trichloroethyl Benzene

A Linchpin in Complex Organic Synthesis

The inherent reactivity of its functional groups makes 1-Bromo-4-(2,2,2-trichloroethyl)benzene a versatile building block for creating intricate molecular frameworks. The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds. Simultaneously, the trichloroethyl group can undergo transformations, including elimination and substitution reactions, to introduce further chemical diversity.

A Precursor for Advanced Pharmaceutical Intermediates

While direct use of this compound in final drug products is not widely documented, its structural motifs are present in various pharmacologically active molecules. Halogenated benzenes are common starting materials in medicinal chemistry. For instance, related compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) serve as key intermediates in the synthesis of drugs such as dapagliflozin, an SGLT2 inhibitor used for treating type 2 diabetes. google.com The synthetic utility of such bromo-chloro-benzene derivatives highlights the potential of this compound to be adapted for the synthesis of novel pharmaceutical candidates. The bromine atom can be readily converted to other functional groups, providing a gateway to a wide range of molecular structures.

A Key Component in Agrochemical Development

The most significant role of this compound in agrochemical development is likely as an analog of the well-known insecticide DDT (dichlorodiphenyltrichloroethane). The synthesis of DDT involves the reaction of chloral (B1216628) with chlorobenzene (B131634). solubilityofthings.com By substituting chlorobenzene with bromobenzene (B47551) in a similar reaction, it is chemically plausible to synthesize this compound. This positions the compound as a precursor or a direct analog in the development of new pesticides. Researchers have explored numerous DDT analogs to enhance biodegradability and target specificity, and this bromo-substituted variant could be a subject of such investigations.

Applications in Material Science and Polymer Chemistry

In the realm of material science, aromatic bromine compounds are frequently used as monomers or additives in the production of flame-retardant polymers. The presence of bromine can impart fire-resistant properties to materials. While specific data on the use of this compound in this capacity is limited, its structural characteristics suggest potential utility. The aromatic ring can be incorporated into polymer backbones, and the halogen content could enhance the performance of the resulting material in high-temperature applications.

A Tool in Specialized Chemical Reagents and Catalysts

The reactivity of the carbon-bromine bond makes this compound a useful reagent in specialized chemical transformations. It can be used to introduce the 4-(2,2,2-trichloroethyl)phenyl group into other molecules through reactions like Grignard reagent formation followed by nucleophilic attack. This allows for the synthesis of highly functionalized molecules that may have applications as ligands for catalysts or as specialized reagents in their own right.

Emerging Applications in Niche Chemical Processes

The unique combination of a bromo and a trichloroethyl group on a benzene (B151609) ring opens up possibilities for its use in niche chemical processes that are still under exploration. The trichloroethyl group, for example, can serve as a protecting group in certain synthetic routes. Furthermore, the compound could be a substrate in studies of dehalogenation reactions, which are important for understanding environmental degradation pathways of halogenated pollutants. As synthetic methodologies continue to advance, new and innovative applications for this versatile chemical are likely to emerge.

Historical Context and Evolution of Research on Halogenated Ethanediylbenzene Derivatives

Early Discoveries and Seminal Work in Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are chemical compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms. The history of these compounds is marked by significant discoveries that have had profound societal impacts. While DDT was first synthesized in 1874 by Austrian chemist Othmar Zeidler, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller. wikipedia.org This discovery, which earned Müller the Nobel Prize in 1948, was a watershed moment, demonstrating the immense potential of halogenated aromatic compounds as contact poisons against various arthropods. wikipedia.org

The widespread success of DDT during and after World War II in controlling insect-borne diseases like malaria and typhus spurred a wave of research into structurally similar compounds. wikipedia.org Scientists began to synthesize numerous "analogues" of DDT, systematically modifying its structure to understand the relationship between chemical composition and insecticidal efficacy. 1-Bromo-4-(2,2,2-trichloroethyl)benzene is a member of this large family of DDT analogues, representing a variation where one of the para-chlorine atoms of DDT is replaced by a bromine atom.

Evolution of Synthetic Methodologies for this Compound Class

The synthesis of this compound and its analogues is rooted in the principles of electrophilic aromatic substitution. The primary methods evolved to efficiently construct the characteristic 1,1-diaryl-2,2,2-trichloroethane backbone.

The most direct and historically significant synthetic route for this class of compounds is the acid-catalyzed condensation reaction between a substituted benzene and chloral (B1216628) (2,2,2-trichloroethanal) or its hydrate (B1144303). brainly.in In the case of DDT, two molecules of chlorobenzene (B131634) are reacted with chloral in the presence of concentrated sulfuric acid. brainly.inyoutube.com

A highly plausible method for synthesizing this compound follows this classic procedure. The reaction would involve the condensation of bromobenzene (B47551) with chloral, catalyzed by an acid like sulfuric acid. A documented synthesis for the closely related p,p'-dibromo-DDT involves dissolving chloral hydrate in concentrated sulfuric acid and then adding bromobenzene, with the mixture being stirred for an extended period before being poured over ice to precipitate the product. sciencemadness.org This reaction between bromobenzene and chloral would likely produce the target compound.

Other foundational synthetic reactions in aromatic chemistry, such as the Friedel-Crafts reactions, have also been instrumental in preparing precursors and related structures. libretexts.org Friedel-Crafts acylation, for instance, allows for the introduction of an acyl group (RCO-) to an aromatic ring, such as reacting bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgtcd.ienih.gov Subsequent reduction of the resulting ketone can yield an alkyl-substituted benzene. These methods provide versatile pathways for creating a variety of substituted aromatic starting materials for more complex syntheses. libretexts.org

Table 1: Evolution of Synthetic Methodologies for Halogenated Ethanediylbenzene Derivatives

Reaction TypeKey ReagentsDescriptionRelevance to Compound Class
Acid-Catalyzed CondensationSubstituted Benzene, Chloral (or Chloral Hydrate), Concentrated H₂SO₄Condenses two aromatic molecules with chloral to form the 1,1-diaryl-2,2,2-trichloroethane structure.The primary and most direct method for synthesizing DDT and its analogues, including bromo-derivatives. brainly.insciencemadness.org
Friedel-Crafts AcylationAromatic Compound, Acyl Chloride, Lewis Acid (e.g., AlCl₃)Introduces an acyl group onto the aromatic ring, forming a ketone.A standard method for creating substituted aromatic precursors that can be further modified. libretexts.orgtcd.ie
Friedel-Crafts AlkylationAromatic Compound, Alkyl Halide, Lewis Acid (e.g., AlCl₃)Substitutes an alkyl group onto the aromatic ring.Used to synthesize alkyl-substituted benzene derivatives, which could be starting materials for analogues. libretexts.org
Electrophilic HalogenationAromatic Compound, Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃)Introduces a halogen atom (Br, Cl) onto the aromatic ring.Fundamental reaction for preparing halogenated starting materials like bromobenzene or chlorobenzene. libretexts.org

Shifting Research Paradigms and Future Directions in the Study of this compound

Research involving DDT analogues has undergone a significant paradigm shift since the mid-20th century. The initial focus on maximizing insecticidal potency and persistence has been replaced by a quest for biodegradable and more selective alternatives.

The first paradigm was driven by the need for powerful and long-lasting insecticides for agriculture and public health. wikipedia.org However, the very stability that made DDT effective also led to its persistence in the environment and accumulation in food chains. who.int This realization prompted a major shift in research priorities.

The new paradigm focused on creating "biodegradable analogues" of DDT. who.int The central hypothesis was that by introducing specific chemical groups onto the DDT molecule, it could be rendered more susceptible to metabolic degradation by enzymes, such as multifunction oxidases found in various organisms. who.int Research demonstrated that analogues with substituent groups that could be readily attacked by these enzymes showed a significant degree of biological breakdown and were less likely to be stored in animal tissues. who.int The synthesis and study of compounds like this compound fit squarely within this paradigm, representing an attempt to modulate the parent compound's properties by altering its halogen substituents. For example, studies on various analogues showed how different groups on the phenyl rings impacted both toxicity to insects and the rate of detoxification.

Future research in this area continues to build on these principles. Key directions include:

Enhanced Biodegradability: The development of novel analogues that combine targeted insecticidal activity with rapid environmental degradation remains a primary goal.

Mechanistic Studies: In-depth investigation into the specific enzymatic and microbial pathways responsible for the breakdown of halogenated aromatics can inform the design of more environmentally benign molecules.

Computational Chemistry: The use of advanced computational modeling to predict the insecticidal activity, biodegradability, and potential toxicity of new structures before they are synthesized. This can accelerate the discovery process and reduce the reliance on empirical screening.

Advanced Analytical Methods: The development of more sensitive and rapid analytical techniques is crucial for monitoring the presence and fate of these compounds in the environment.

Table 2: Research Findings on DDT Analogues

Structural ModificationObserved Effect on PropertiesResearch Implication
Introduction of biodegradable groups (e.g., alkyl, alkoxy)Increased susceptibility to metabolic degradation by multifunction oxidases. Reduced bioaccumulation.Demonstrated a viable strategy for creating less persistent insecticides. who.int
Alteration of halogen atoms (e.g., Cl to Br or F)Modifies the insecticidal activity and potentially the rate of detoxification. The bromo-DDT analogue was found to be less toxic to insects than chloro-DDT. sciencemadness.orgShows that halogen type is a key determinant of the compound's biological activity.
Dehydrochlorination to form DDE-type compoundsDDE (the dehydrochlorination product of DDT) is often more persistent in the environment than the parent DDT. who.intHighlights the importance of understanding metabolic and degradation pathways to assess environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2,2,2-trichloroethyl)benzene, and what key parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. A two-step approach may include (i) introducing the trichloroethyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst, followed by (ii) electrophilic bromination with Br₂ in the presence of FeBr₃. Key parameters include reaction temperature (optimized at 0–5°C for bromination to avoid polybromination byproducts) and stoichiometric control of brominating agents . Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.6 ppm) and trichloroethyl group signals (δ 4.1–4.3 ppm for CH₂Cl₃; δ 70–75 ppm in ¹³C NMR) .
  • GC-MS/EI : Identifies molecular ion peaks (m/z ~278 for [M⁺]) and fragmentation patterns (e.g., loss of Br or Cl groups).
  • HPLC : Quantifies purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or dehalogenation) be managed during synthesis?

  • Methodological Answer : Competing pathways are mitigated by:

  • Low-Temperature Control : Maintaining sub-10°C conditions during alkylation reduces side reactions.
  • Catalyst Selection : Use of Lewis acids like FeCl₃ instead of AlCl₃ minimizes dehalogenation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution over elimination .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., Suzuki coupling) involving this compound?

  • Methodological Answer : Regioselectivity is achieved via:

  • Directed Metalation : Use of directing groups (e.g., -SO₂R) to orient cross-coupling reactions .
  • Protection/Deprotection : Temporary protection of the trichloroethyl group with TMSCl prevents unwanted side reactions during coupling .

Data Analysis & Mechanistic Studies

Q. How can researchers resolve contradictions in reported biological activity (e.g., antifungal vs. inert behavior) for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Strain-Specific Effects : Test against a broader panel of microbial strains (e.g., Candida albicans vs. Aspergillus species) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound bioavailability in assays .
  • Metabolite Interference : Conduct LC-MS/MS studies to identify degradation products that may mask or alter activity .

Applications in Drug Development & Agrochemicals

Q. What structural features of this compound make it a candidate for agrochemical research?

  • Methodological Answer : The trichloroethyl group enhances lipophilicity, promoting penetration through insect cuticles. To evaluate herbicidal/insecticidal activity:

  • In Vitro Assays : Test acetylcholinesterase inhibition (relevant for insecticides) using Ellman’s method .
  • Field Trials : Formulate as emulsifiable concentrates (EC) and assess efficacy under controlled environmental conditions .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Bromination Temp0–5°CReduces polybromination
Catalyst (Alkylation)FeCl₃Minimizes dehalogenation
Purification MethodSilica Gel ChromatographyPurity >98% (HPLC)

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